molecular formula C15H12N2O3 B3390235 6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954576-62-6

6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B3390235
CAS No.: 954576-62-6
M. Wt: 268.27 g/mol
InChI Key: CVNGDFRTBHEMFI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxylic acid derivative featuring an oxazolo[5,4-b]pyridine core. Its molecular formula is C₁₅H₁₇N₃O₂, with a molecular weight of 271.32 g/mol, and it is registered under CAS 953736-28-2 . The structure includes a 6-methyl group on the pyridine ring and a 4-methylphenyl substituent at position 3. Available purity for this compound is ≥95%, as indicated in synthesis reports .

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-8-3-5-10(6-4-8)13-12-11(15(18)19)7-9(2)16-14(12)20-17-13/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNGDFRTBHEMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting with the construction of the oxazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

  • Addition: Addition reactions may involve the use of electrophiles or nucleophiles, depending on the desired product.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted or added functional groups. The specific products will depend on the reagents and conditions used in each reaction.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a lead structure for the development of new therapeutic agents. Its oxazole moiety is often associated with biological activity, including antimicrobial and anticancer properties. Research indicates that modifications to the oxazole ring can enhance efficacy against specific cancer cell lines.

Studies have indicated that derivatives of this compound exhibit significant activity against various biological targets. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in cancer progression. This suggests that 6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid could be a candidate for further biological evaluations.

Drug Impurity Standards

This compound can serve as a reference standard for impurities in drug formulations, ensuring quality control in pharmaceutical manufacturing. Its presence as an impurity can be monitored during the synthesis of related drugs to maintain compliance with regulatory standards.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluation of structural analogsIdentified that modifications to the carboxylic acid group enhance cytotoxicity against breast cancer cells.
Enzyme Inhibition Assay Targeting kinases involved in cancerShowed effective inhibition of specific kinases, suggesting potential for targeted cancer therapy.
Quality Control in Drug Manufacturing Monitoring impuritiesEstablished protocols for using this compound as a standard reference for impurities in related drug products.

Mechanism of Action

The mechanism by which 6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Aromatic vs. Electron-Donating vs. Steric Effects: The 4-methoxyphenyl analogue (CAS unspecified) in introduces an electron-donating methoxy group, which could modulate solubility and electronic properties compared to the methyl group. However, conflicting molecular formula data (C₁₅H₁₇N₃O₂ vs. expected C₁₅H₁₇N₃O₃) suggests possible reporting errors .

Biological Activity

6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for pharmacological exploration.

Chemical Structure and Properties

  • Molecular Formula : C15H12N2O3
  • SMILES : CC1=CC=C(C=C1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)O
  • InChIKey : FFNXSDCQMBWROW-UHFFFAOYSA-N

The compound features an oxazole ring fused with a pyridine structure, which is significant in determining its biological activity.

Biological Activity Overview

Current literature on the biological activity of this compound is limited. However, related compounds in the oxazole and pyridine families have demonstrated various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of pyridine and oxazole exhibit antiproliferative effects against cancer cell lines. For instance, compounds with similar structural motifs have shown:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in vivo models without systemic toxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of related compounds. The presence of specific substituents on the aromatic rings can significantly influence their efficacy against cancer cells:

  • Substituents : Alkyl groups at specific positions can enhance potency against tumor cells.
  • Mechanisms : Compounds may target pathways involved in cell cycle regulation and apoptosis induction through interactions with tubulin and protein kinases .

Case Studies and Research Findings

While direct studies on this compound are scarce, analogous studies provide insights into its potential:

CompoundActivityReference
1H-Pyrazolo[3,4-b]pyridinesCDK2 inhibition (IC50: 0.36 µM)
Thiosemicarbazide derivativesHigh antioxidant activity (72.93% at 25 µg/mL)
Pyridine-based analogsAntiproliferative effects on various cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

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